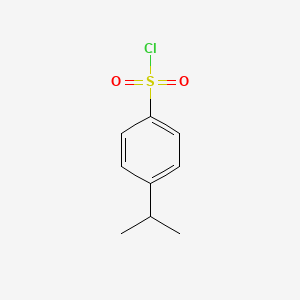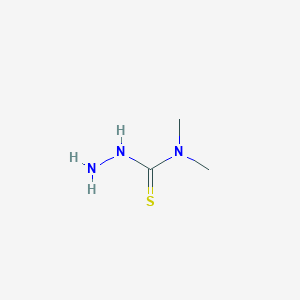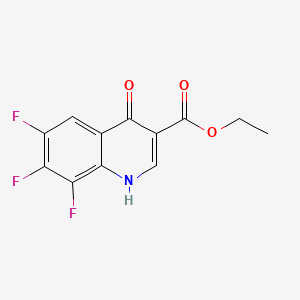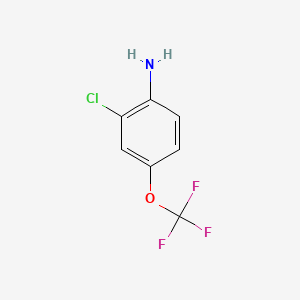
4-异丙基苯磺酰氯
描述
4-Isopropylbenzenesulfonyl chloride is a chemical compound with the molecular formula C9H11ClO2S . It is synthesized from isopropylbenzene via chlorosulfonation . This compound may be used to synthesize chlorosulfonyl-functionalized ATRP (Atom transfer radical polymerization) initiator and 4-isopropylbenzenethiol .
Synthesis Analysis
The synthesis of 4-Isopropylbenzenesulfonyl chloride involves the chlorosulfonation of isopropylbenzene . This process involves the reaction of isopropylbenzene with chlorosulfonic acid, resulting in the formation of 4-Isopropylbenzenesulfonyl chloride .Molecular Structure Analysis
The molecular structure of 4-Isopropylbenzenesulfonyl chloride consists of a benzene ring substituted with an isopropyl group and a sulfonyl chloride group . The molecular weight of this compound is 218.70 g/mol .Chemical Reactions Analysis
4-Isopropylbenzenesulfonyl chloride can participate in various chemical reactions due to the presence of the reactive sulfonyl chloride group . For instance, it can be used to synthesize chlorosulfonyl-functionalized ATRP initiators and 4-isopropylbenzenethiol .Physical And Chemical Properties Analysis
4-Isopropylbenzenesulfonyl chloride is a clear yellow to orange liquid . It has a density of 1.22 g/mL at 25 °C and a boiling point of 142°C at 5mmHg . The refractive index of this compound is 1.539 .科学研究应用
-
- Application : 4-Isopropylbenzenesulfonyl chloride is used as a reagent in organic synthesis .
- Method of Application : The specific method of application can vary depending on the reaction. Generally, it would be used in a reaction with a suitable nucleophile, which attacks the sulfur atom, displacing the chloride. The exact conditions (solvent, temperature, etc.) would depend on the specific reaction .
- Results : The outcome of the reaction would depend on the specific reaction. In general, the product would be a compound in which the nucleophile has replaced the chloride atom .
-
- Application : 4-Isopropylbenzenesulfonyl chloride can be used to synthesize chlorosulfonyl-functionalized ATRP (Atom Transfer Radical Polymerization) initiator .
- Method of Application : The specific method of application would involve reacting the 4-Isopropylbenzenesulfonyl chloride with a suitable compound to form the ATRP initiator. The exact conditions (solvent, temperature, etc.) would depend on the specific reaction .
- Results : The outcome of the reaction would be the formation of the ATRP initiator, which can then be used to initiate a polymerization reaction .
- Field : Synthesis of 4-Isopropylbenzenethiol
- Application : 4-Isopropylbenzenesulfonyl chloride can be used to synthesize 4-isopropylbenzenethiol .
- Method of Application : The specific method of application would involve reacting the 4-Isopropylbenzenesulfonyl chloride with a suitable compound to form 4-isopropylbenzenethiol. The exact conditions (solvent, temperature, etc.) would depend on the specific reaction .
- Results : The outcome of the reaction would be the formation of 4-isopropylbenzenethiol .
- Field : Synthesis of Chlorosulfonyl-functionalized ATRP Initiator
- Application : 4-Isopropylbenzenesulfonyl chloride can be used to synthesize chlorosulfonyl-functionalized ATRP (Atom Transfer Radical Polymerization) initiator .
- Method of Application : The specific method of application would involve reacting the 4-Isopropylbenzenesulfonyl chloride with a suitable compound to form the ATRP initiator. The exact conditions (solvent, temperature, etc.) would depend on the specific reaction .
- Results : The outcome of the reaction would be the formation of the ATRP initiator, which can then be used to initiate a polymerization reaction .
安全和危害
This compound is considered hazardous and can cause severe skin burns and eye damage . It is classified as having acute oral toxicity (Category 4), skin corrosion (Category 1B), and serious eye damage (Category 1) according to the 2012 OSHA Hazard Communication Standard . Contact with water liberates toxic gas .
属性
IUPAC Name |
4-propan-2-ylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S/c1-7(2)8-3-5-9(6-4-8)13(10,11)12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETRNHJIXGITKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370552 | |
| Record name | 4-Isopropylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropylbenzenesulfonyl chloride | |
CAS RN |
54997-90-9 | |
| Record name | 4-Isopropylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(propan-2-yl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














